molecular formula C24H22 B12687183 1,3-Bis(1-(methylphenyl)ethenyl)benzene CAS No. 125025-98-1

1,3-Bis(1-(methylphenyl)ethenyl)benzene

Cat. No.: B12687183
CAS No.: 125025-98-1
M. Wt: 310.4 g/mol
InChI Key: BPOKXOUKXFUPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This structure confers unique electronic and steric properties, making it valuable in polymer chemistry. Developed by The Dow Chemical Company, it serves as a precursor for multifunctional lithium-containing polymerization initiators . The compound is synthesized via the reaction of 1,3-disubstituted benzene derivatives with organolithium reagents, yielding soluble intermediates that facilitate controlled polymer chain growth in hydrocarbon solvents like cyclohexane or toluene . Its applications span the production of high-performance elastomers and resins, leveraging its ability to initiate stereospecific polymerizations .

Properties

CAS No.

125025-98-1

Molecular Formula

C24H22

Molecular Weight

310.4 g/mol

IUPAC Name

1,3-bis[1-(2-methylphenyl)ethenyl]benzene

InChI

InChI=1S/C24H22/c1-17-10-5-7-14-23(17)19(3)21-12-9-13-22(16-21)20(4)24-15-8-6-11-18(24)2/h5-16H,3-4H2,1-2H3

InChI Key

BPOKXOUKXFUPBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=C)C2=CC(=CC=C2)C(=C)C3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(1-(methylphenyl)ethenyl)benzene typically involves the reaction of benzene derivatives with appropriate ethenylating agents. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-(methylphenyl)ethenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 1,3-Bis(1-(methylphenyl)ethenyl)benzene may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the production process, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1-(methylphenyl)ethenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X) with Lewis acids (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated, nitrated, or alkylated benzene derivatives.

Scientific Research Applications

1,3-Bis(1-(methylphenyl)ethenyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(1-(methylphenyl)ethenyl)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

1,3-Bis[2-(4-pyridyl)ethenyl]benzene (1,3-bpeb)

  • Structure : Replaces methylphenyl groups with pyridyl moieties.
  • Properties : Forms luminescent metal-organic frameworks (MOFs), such as [Zn(1,3-bpeb)(sdc)]ₙ, which exhibits strong blue emission (λₑₘ ≈ 440 nm). However, luminescence quenching occurs in Mn²⁺ or Co²⁺-containing MOFs due to energy transfer from ligand to high-spin metal centers .
  • Applications : Primarily used in optoelectronic materials, contrasting with the polymerization-focused role of 1,3-Bis(1-(methylphenyl)ethenyl)benzene .

Key Difference: Pyridyl groups enable metal coordination, while methylphenyl groups enhance solubility in nonpolar solvents for polymerization .

Substituent Variations in Alkyl-Substituted Analogues

1,3-Phenylene-bis-[3-methyl-1(4-ethylphenyl)pentylidene]bis(lithium)

  • Structure : Ethyl substituents replace methyl groups on the phenyl rings.
  • However, they may improve thermal stability in resulting polymers .

Ethynyl vs. Ethenyl Functionalization

1,3-Bis((trimethylsilyl)ethynyl)benzene

  • Structure : Ethynyl (-C≡C-) linkages with trimethylsilyl (-SiMe₃) termini instead of ethenyl (-CH=CH-) groups.
  • Properties : The ethynyl backbone enhances rigidity and π-conjugation, favoring applications in organic electronics. In contrast, ethenyl groups in 1,3-Bis(1-(methylphenyl)ethenyl)benzene allow reversible addition reactions critical for polymerization initiation .

Functional Group Diversity in Bis-Substituted Benzenes

Compound Name Functional Groups Key Properties Applications Reference
1,3-Bis(2-hydroxyethoxy)benzene Hydroxyethoxy (-OCH₂CH₂OH) Hydrophilic, hydrogen-bonding capacity Polymers, surfactants, adhesives
1,3-Bis(triphenylsilyl)benzene Triphenylsilyl (-SiPh₃) Steric bulk, electronic shielding Protecting groups, catalysis
1,3-Bis(1-(methylphenyl)ethenyl)benzene Ethenyl (-CH=CH-) Solubility in hydrocarbons, initiation efficiency Polymerization catalysts

Research Findings and Functional Insights

  • Luminescence vs. Reactivity : While pyridyl-substituted analogues excel in luminescent MOFs, methylphenyl derivatives prioritize chemical reactivity for polymerization .
  • Substituent Effects : Alkyl chain length (methyl vs. ethyl) modulates steric and electronic interactions, influencing polymerization kinetics and polymer microstructure .
  • Synthetic Flexibility: The ethenyl backbone in 1,3-Bis(1-(methylphenyl)ethenyl)benzene allows facile modification, enabling tailored initiators for diverse monomers .

Biological Activity

1,3-Bis(1-(methylphenyl)ethenyl)benzene, also known by its CAS number 125025-98-1, is a synthetic organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article delves into the biological activities of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C18H18
  • Molecular Weight : 234.34 g/mol
  • IUPAC Name : 1,3-bis(1-(methylphenyl)ethenyl)benzene
  • Structure : The compound features a biphenyl structure with two vinyl groups substituted at the 1 and 3 positions.

The biological activity of 1,3-Bis(1-(methylphenyl)ethenyl)benzene is primarily attributed to its ability to interact with various cellular targets. Research indicates that it may act through several mechanisms:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can protect cells from oxidative stress.
  • Cell Cycle Modulation : Studies suggest that it may influence cell cycle progression, particularly in cancer cells, by inducing cell cycle arrest.
  • Apoptosis Induction : There is evidence indicating that this compound can promote apoptosis in certain cancer cell lines, contributing to its anticancer properties.

Anticancer Properties

A significant body of research has focused on the anticancer potential of 1,3-Bis(1-(methylphenyl)ethenyl)benzene. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)15.2Induces apoptosis and cell cycle arrest
HCT116 (Colon)12.5Modulates CDK4 and CDK6 expression
A549 (Lung)18.7Triggers oxidative stress and apoptosis

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of 1,3-Bis(1-(methylphenyl)ethenyl)benzene. It has exhibited activity against several bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

Case Study 1: Anticancer Efficacy

In a study published by MDPI, researchers evaluated the effect of 1,3-Bis(1-(methylphenyl)ethenyl)benzene on HCT116 colon cancer cells. The results indicated that treatment with the compound led to significant cell cycle arrest at the G0/G1 phase and downregulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. The study concluded that the compound's mechanism involves interference with CDK expression, leading to inhibited proliferation of cancer cells .

Case Study 2: Antimicrobial Properties

A separate investigation assessed the antimicrobial activity of various derivatives of bis-styrylbenzene compounds, including 1,3-Bis(1-(methylphenyl)ethenyl)benzene. The results showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The study suggested that structural modifications could enhance its antimicrobial potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.